

Environmental Fate and Transport of Edifenphos: A Technical Guide

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Compound of Interest

Compound Name: Edifenphos

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Introduction

Edifenphos, an organophosphate fungicide with the chemical name O-ethyl S,S-diphenyl phosphorodithioate, was developed to control fungal diseases in rice, primarily rice blast caused by *Pyricularia oryzae*. Understanding its behavior in the environment is critical for assessing its potential risks to non-target organisms and ecosystems. This technical guide provides an in-depth overview of the environmental fate and transport of **Edifenphos**, summarizing key quantitative data, outlining typical experimental protocols, and visualizing its degradation pathways. This document is intended for researchers, environmental scientists, and regulatory professionals.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. These properties influence its solubility, volatility, and potential for sorption to soil and sediment. Key properties of **Edifenphos** are summarized in Table 1. **Edifenphos** is characterized by low water solubility and a log Kow of 3.48, suggesting a tendency to partition from water into organic matrices like soil organic carbon and biological tissues.^[1] Its low Henry's Law constant indicates that volatilization from water or moist soil surfaces is not a significant dissipation route.^[1]

Table 1: Physicochemical Properties of **Edifenphos**

Property	Value	Reference(s)
Chemical Formula	C ₁₄ H ₁₅ O ₂ PS ₂	[2]
Molecular Weight	310.37 g/mol	[2]
Physical State	Yellow to light brown liquid	[3]
Boiling Point	154 °C at 0.01 mm Hg (1.33 Pa)	[3][4]
Density / Specific Gravity	1.23 g/cm ³ at 20 °C	[2][4]
Vapor Pressure	2.7 x 10 ⁻⁷ mm Hg at 25 °C	[1]
Water Solubility	56 mg/L at 20 °C	[2]
Octanol-Water Partition Coefficient (log K _{ow})	3.48	[1]
Henry's Law Constant	7.6 x 10 ⁻¹⁰ atm·m ³ /mol (estimated)	[1]
Soil Sorption Coefficient (K _{oc})	~1900 L/kg (estimated)	[1]

Environmental Fate and Degradation

Edifenphos is degraded in the environment through a combination of abiotic and biotic processes. The primary degradation pathway involves the cleavage of the phosphorus-sulfur (P-S) bond.[4]

Abiotic Degradation

Hydrolysis: **Edifenphos** is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent, being significantly faster at higher pH values. In neutral and acidic media, the compound is more stable.[1][3] The degradation follows first-order kinetics.[5]

Photolysis: **Edifenphos** undergoes degradation when exposed to UV light, both in aqueous solutions and on surfaces.[1][4] The primary photochemical reaction is the cleavage of the P-S bond.[1] The atmospheric half-life, based on reactions with hydroxyl radicals, is estimated to be short, suggesting that long-range transport in the vapor phase is unlikely.[1]

Table 2: Abiotic Degradation of **Edifenphos**

Process	Parameter	Value	Conditions	Reference(s)
Hydrolysis	Half-life (DT ₅₀)	19 - 20.3 days (456 - 487 hours)	pH 7, 25 °C	[1][4]
Half-life (DT ₅₀)	2 days (49 hours)	pH 9, 25 °C	[1][4]	
Photolysis	Atmospheric Half-life	~8.7 hours	Estimated, based on reaction with hydroxyl radicals	[1]
Aqueous Photolysis	Degrades in UV light	Specific DT ₅₀ not available	[1][4]	

Biotic Degradation

Microbial action is a key factor in the degradation of **Edifenphos** in soil and aquatic systems.

Soil Metabolism: **Edifenphos** is not typically persistent in soil.[6] Biodegradation is generally faster under anaerobic (flooded) conditions compared to aerobic (non-flooded) conditions.[7] In a field study on a paddy field soil in Japan, **Edifenphos** had a half-life of 5-6 days.[1] The degradation in soil proceeds through cleavage of the P-S bond, ultimately leading to the formation of organophosphorus acids, benzenesulfonic acid, and eventual mineralization to phosphoric acid, sulfuric acid, and CO₂. [1][7]

Table 3: Biodegradation and Bioaccumulation of **Edifenphos**

Compartment	Parameter	Value	Conditions	Reference(s)
Soil	Half-life (DT ₅₀)	5 - 6 days	Paddy field soil, Japan	[1]
Aquatic Bioaccumulation	BCF (Guppy, female)	40.6	-	[1]
BCF (Guppy, male)	29.3	-	[1]	
BCF (Killifish)	28.8	-	[1]	
BCF (Goldfish)	38.9	-	[1]	

Mobility and Transport

Soil Mobility: Based on an estimated soil organic carbon-water partitioning coefficient (K_{oc}) of approximately 1900 L/kg, **Edifenphos** is expected to have low mobility in soil.[1] This high K_{oc} value indicates a strong tendency to adsorb to soil particles, particularly to organic matter. Consequently, the potential for **Edifenphos** to leach into groundwater is considered low.[6]

Volatilization: The low vapor pressure and low Henry's Law constant of **Edifenphos** suggest that volatilization from soil or water surfaces is not a significant route of environmental transport.[1]

Bioaccumulation

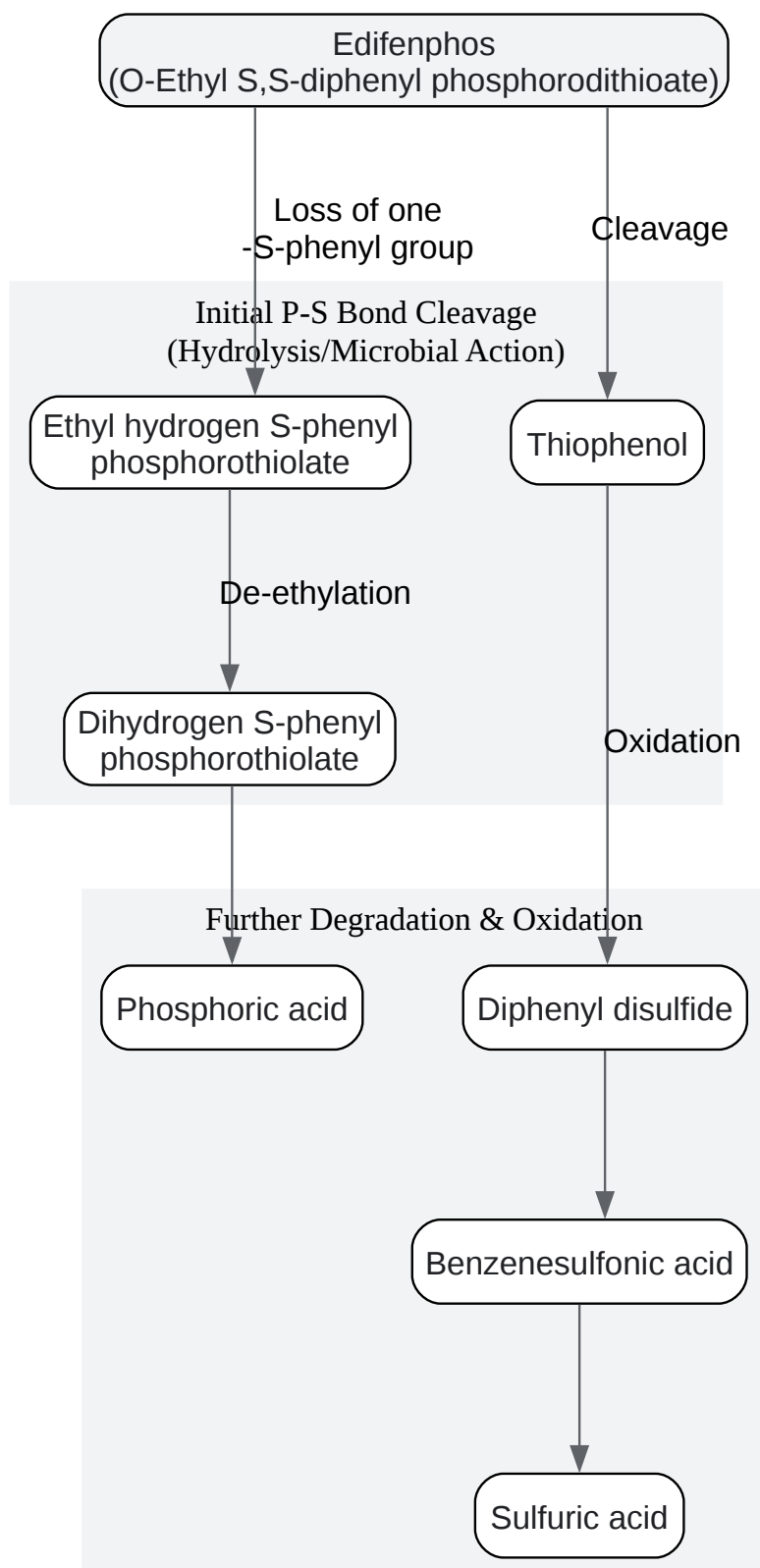
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from water. Studies have shown that **Edifenphos** has a moderate potential for bioconcentration in fish (Table 3).[1]

Degradation Pathways and Metabolites

The degradation of **Edifenphos** in various environmental compartments proceeds through several key reactions, primarily hydrolysis of the P-S bond, oxidation, and radical exchange.

Biotic Degradation Pathway

In soil and plants, degradation begins with the cleavage of one or both P-S bonds. This leads to the formation of various organophosphorus acids and sulfur-containing moieties, which are further degraded. The ultimate metabolites are simple inorganic compounds.[1][7][8]

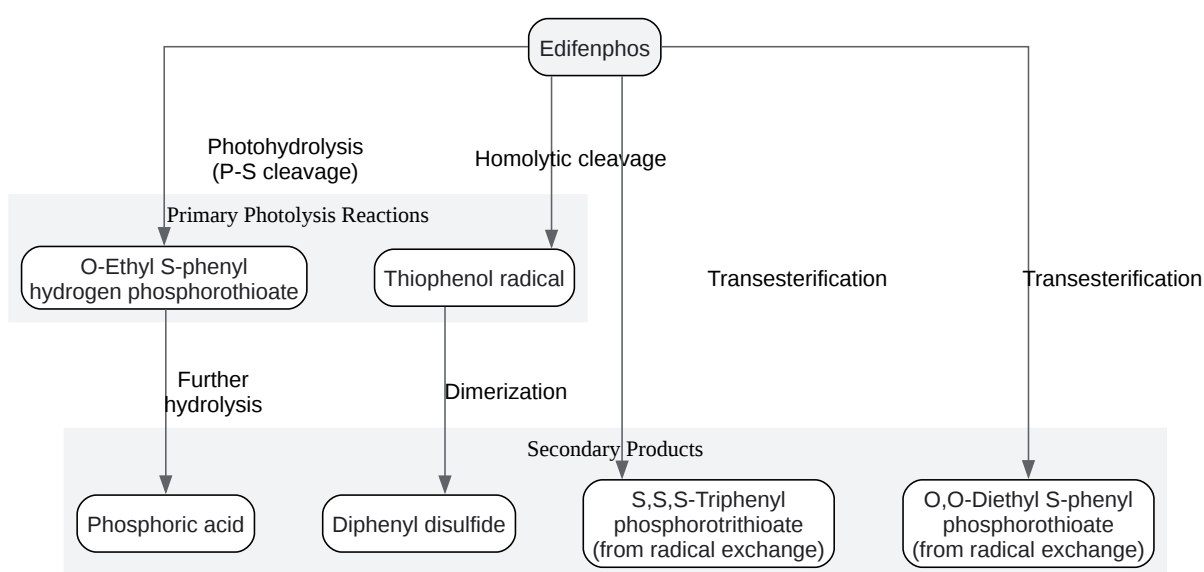


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Caption: Proposed biotic degradation pathway of **Edifenphos** in soil and water.

Photodegradation Pathway

Under UV irradiation, **Edifenphos** undergoes photohydrolysis and radical exchange reactions. The cleavage of the P-S bond is a central step, leading to various recombination products and further degradation to inorganic acids.[1]



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Caption: Proposed photodegradation pathway of **Edifenphos** in aqueous solution.

Experimental Protocols

The data presented in this guide are derived from studies typically conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study determines the rate and pathway of degradation in soil under controlled laboratory conditions.

- **Test System:** Fresh soil samples, characterized by pH, organic carbon content, texture, and microbial biomass, are used. For aerobic studies, soil is maintained at 40-60% of its maximum water holding capacity. For anaerobic studies, the soil is flooded with a layer of water and purged with nitrogen to create an oxygen-free environment.[9]
- **Procedure:** Radiolabeled (typically ^{14}C) **Edifenphos** is applied to the soil at a rate corresponding to the maximum agricultural application rate.[10] The soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) for up to 120 days.[9]
- **Sampling and Analysis:** At periodic intervals, replicate soil samples are extracted with appropriate solvents (e.g., acetonitrile/water). The extracts are analyzed using techniques like Liquid Scintillation Counting (LSC) to quantify radioactivity and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to separate the parent compound from its metabolites. Metabolites are identified using Mass Spectrometry (MS). Evolved $^{14}\text{CO}_2$ is trapped to measure mineralization. Non-extractable residues are quantified by combustion analysis.
- **Data Analysis:** The disappearance time of the parent compound (DT_{50} and DT_{90}) is calculated using kinetic models, typically first-order kinetics. A degradation pathway is proposed based on the identified metabolites.

Hydrolysis as a Function of pH (OECD 111)

This study evaluates the abiotic degradation of **Edifenphos** in water at different pH levels.

- **Test System:** Sterile aqueous buffer solutions are prepared at pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).
- **Procedure:** A sterile solution of **Edifenphos** (radiolabeled or non-labeled) is added to the buffer solutions. The test vessels are incubated in the dark at a constant temperature (e.g., 25 °C or 50 °C to accelerate degradation for stable compounds).

- Sampling and Analysis: Aliquots are taken at specified intervals and analyzed for the concentration of the parent compound, typically by HPLC or GC.
- Data Analysis: The degradation rate constant and half-life are calculated for each pH level using first-order kinetics.

Soil Adsorption/Desorption (OECD 106)

This study quantifies the extent to which **Edifenphos** binds to soil particles, which determines its mobility.

- Test System: A range of characterized soils (typically 3-5) with varying organic carbon content, clay content, and pH are used.
- Procedure (Batch Equilibrium Method): A known mass of soil is equilibrated with a solution of ^{14}C -labeled **Edifenphos** in 0.01 M CaCl_2 at several concentrations. The soil suspensions are shaken in the dark at a constant temperature (e.g., 20-25 °C) until equilibrium is reached (typically 24-48 hours). After equilibration, the suspensions are centrifuged, and the radioactivity in the supernatant is measured by LSC. For desorption, the supernatant is replaced with a pesticide-free solution, and the system is re-equilibrated.
- Data Analysis: The amount of **Edifenphos** adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water distribution coefficient (K_d) is calculated for each concentration. The Freundlich or Langmuir adsorption isotherm is fitted to the data. The organic carbon-normalized adsorption coefficient (K_{oc}) is calculated by dividing K_d by the fraction of organic carbon in the soil.

Bioaccumulation in Fish (OECD 305)

This test determines the potential for **Edifenphos** to accumulate in fish from water.

- Test System: A flow-through system is used to maintain a constant concentration of **Edifenphos** in the water. A suitable fish species (e.g., Rainbow Trout, Zebrafish, or Fathead Minnow) is selected.[\[11\]](#)
- Procedure: The test consists of two phases:

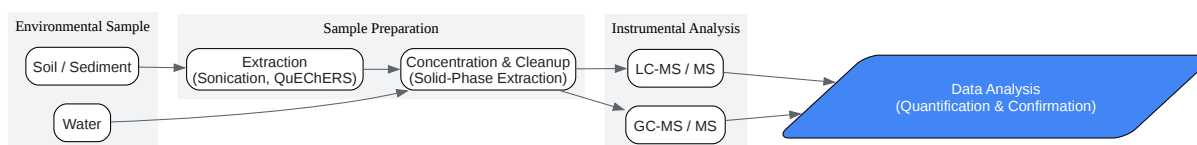
- Uptake Phase: Fish are exposed to a constant, sublethal concentration of ^{14}C -labeled **Edifenphos** for a period (e.g., 28 days) until a steady state is reached, where the concentration in the fish tissue remains constant.[12]
- Depuration Phase: The remaining fish are transferred to clean, flowing water and held for a period (e.g., 14-28 days) to measure the rate of elimination of the chemical from their tissues.[12]
- Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases. The total radioactivity in the tissues is determined by LSC after combustion or solubilization.
- Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the chemical concentration in the fish (at steady state) to the concentration in the water. A kinetic BCF (BCF_k) can also be calculated from the uptake and depuration rate constants.

Analytical Methods

The determination of **Edifenphos** and its metabolites in environmental matrices requires sensitive and selective analytical methods.

- Sample Preparation: Extraction is a critical first step. For soil and sediment, methods like sonication with an acetonitrile/water mixture followed by liquid-liquid partitioning into a solvent like dichloromethane are common.[13] For water samples, solid-phase extraction (SPE) using cartridges with sorbents like graphitized carbon is used to concentrate the analytes.[14] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely applicable for extracting pesticides from various matrices.[15]
- Analysis: Gas Chromatography (GC) is well-suited for the analysis of organophosphate pesticides like **Edifenphos**.
 - GC-MS (Mass Spectrometry): Provides high selectivity and confirmatory analysis by identifying compounds based on their mass spectra. It can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity.[13]
 - GC-NPD (Nitrogen-Phosphorus Detector): A highly sensitive and selective detector for nitrogen- and phosphorus-containing compounds.[13]

- LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique is increasingly used for its high sensitivity and selectivity, especially for analyzing metabolites that may be more polar than the parent compound. It is particularly useful for water analysis. [\[14\]](#)[\[16\]](#)



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Caption: General workflow for the analysis of **Edifenphos** residues.

Conclusion

Edifenphos is a non-persistent fungicide in the environment, with its fate primarily driven by microbial degradation and hydrolysis. Its strong adsorption to soil and low volatility limit its mobility, reducing the risk of leaching to groundwater and long-range atmospheric transport. While it shows a moderate potential for bioaccumulation in aquatic organisms, its rapid degradation in soil and water mitigates long-term exposure risks. The primary degradation pathway involves the cleavage of the P-S bond, leading to the formation of less complex molecules that are eventually mineralized. This technical guide provides a comprehensive summary based on available data for assessing the environmental behavior of **Edifenphos**.

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